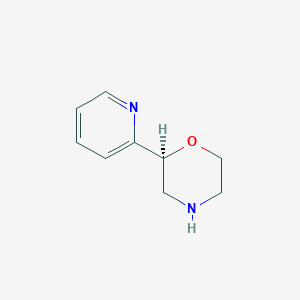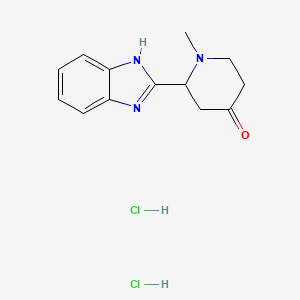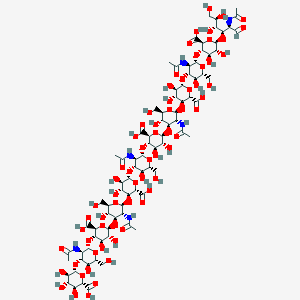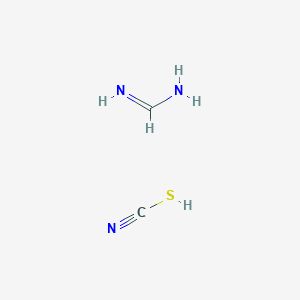
6-Mbc-camp sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-Mbc-camp sodium salt is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a cell-permeable cyclic AMP (cAMP) analog, which activates protein kinase A (PKA) and influences various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mbc-camp sodium salt involves multiple stepsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine analogs .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cAMP and PKA.
Medicine: Investigated for its potential therapeutic effects in diseases related to cAMP signaling, such as certain cancers and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
Mechanism of Action
The compound exerts its effects by mimicking the natural cAMP molecule, thereby activating PKA. This activation leads to the phosphorylation of various target proteins, which in turn modulate cellular processes such as gene expression, metabolism, and cell growth. The molecular targets include enzymes, transcription factors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that activates PKA but with different potency and stability.
Dibutyryl-cAMP: A more lipophilic analog that can penetrate cell membranes more easily
Uniqueness
The uniqueness of 6-Mbc-camp sodium salt lies in its specific structure, which provides a balance between cell permeability and stability, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C16H20N6NaO8P |
|---|---|
Molecular Weight |
478.33 g/mol |
IUPAC Name |
sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N6O8P.Na/c1-16(2,3)14(24)21-15(25)20-11-8-12(18-5-17-11)22(6-19-8)13-9(23)10-7(29-13)4-28-31(26,27)30-10;/h5-7,9-10,13,23H,4H2,1-3H3,(H,26,27)(H2,17,18,20,21,24,25);/q;+1/p-1 |
InChI Key |
SYALKZGTCNXSKX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)
![3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1496989.png)

![1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride](/img/structure/B1496993.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B1496996.png)









